An In-depth Technical Guide to 2,4,6-Trimethoxybenzonitrile (CAS No. 2571-54-2)
An In-depth Technical Guide to 2,4,6-Trimethoxybenzonitrile (CAS No. 2571-54-2)
Foreword: Understanding the Utility of a Substituted Benzene Core
In the landscape of medicinal chemistry and materials science, the substituted benzene ring remains a cornerstone scaffold. Its electronic properties and rigid structure provide a reliable framework for building molecular complexity. 2,4,6-Trimethoxybenzonitrile is a prime example of a highly functionalized and synthetically versatile building block. The electron-donating nature of the three methoxy groups, positioned symmetrically, significantly influences the reactivity of both the aromatic ring and the nitrile moiety. This guide provides an in-depth examination of its properties, synthesis, analysis, and applications, offering field-proven insights for its effective utilization in research and development.
Core Molecular Profile and Physicochemical Properties
2,4,6-Trimethoxybenzonitrile is a crystalline solid at room temperature, characterized by a unique substitution pattern that dictates its physical and chemical behavior.[1][2] The methoxy groups at positions 2, 4, and 6 create a highly electron-rich aromatic system, which is a critical consideration for its reaction chemistry.
Table 1: Key Physicochemical and Identifier Data for 2,4,6-Trimethoxybenzonitrile
| Property | Value | Source(s) |
| CAS Number | 2571-54-2 | [3][4] |
| Molecular Formula | C₁₀H₁₁NO₃ | [3][4] |
| Molecular Weight | 193.20 g/mol | [3][5] |
| Appearance | White to pale brown/orange crystalline powder | [1][2] |
| Melting Point | 142-145 °C | [1][3][6] |
| Solubility | Insoluble in water | [1][6][7] |
| IUPAC Name | 2,4,6-trimethoxybenzonitrile | [2] |
| InChI Key | GBRHJUMDNWLSCT-UHFFFAOYSA-N | [4][5] |
| SMILES | COc1cc(OC)c(C#N)c(OC)c1 | [2][3] |
The molecule's planarity, coupled with its insolubility in water and defined melting point range, makes it a well-behaved compound in typical organic laboratory settings. Its storage requires a cool, dry, and well-ventilated location, keeping the container tightly sealed.[8]
Spectroscopic Signature for Structural Verification
Confirming the identity and purity of 2,4,6-Trimethoxybenzonitrile is paramount. Standard spectroscopic techniques provide a definitive fingerprint of the molecule.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by features characteristic of its functional groups.
-
C≡N Stretch: A sharp, strong absorption peak is expected in the range of 2220-2240 cm⁻¹. This is the most telling feature for the nitrile group.
-
C-O Stretch (Aryl Ether): Strong, distinct peaks will appear around 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric), confirming the presence of the aryl-methoxy groups.
-
C-H Stretch (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ correspond to the aromatic C-H bonds, while peaks just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) are indicative of the methyl C-H bonds of the methoxy groups.
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1580-1600 cm⁻¹ region correspond to the benzene ring itself.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the molecule's symmetry, a simple spectrum is anticipated.
-
Aromatic Protons: The two protons on the benzene ring (at C3 and C5) are chemically equivalent. They will appear as a singlet in the aromatic region (typically δ 6.0-6.5 ppm). The significant upfield shift is due to the strong electron-donating effect of the three methoxy groups.
-
Methoxy Protons: Two distinct signals are expected for the methoxy groups. The two equivalent methoxy groups at C2 and C6 will produce a singlet integrating to 6 protons. The C4 methoxy group will produce a separate singlet integrating to 3 protons. These peaks will typically appear in the δ 3.8-4.0 ppm range.
-
-
¹³C NMR: The carbon spectrum will also reflect the molecular symmetry.
-
Nitrile Carbon (C≡N): A signal around δ 115-120 ppm.
-
Aromatic Carbons: Four distinct signals are expected: one for the nitrile-bearing carbon (C1), one for the methoxy-bearing carbons (C2, C4, C6), and one for the proton-bearing carbons (C3, C5). The oxygen-substituted carbons will be significantly downfield (δ 150-165 ppm).
-
Mass Spectrometry (MS)
Under electron ionization (EI), the molecular ion peak (M⁺) will be observed at m/z = 193.20.[4][5] Key fragmentation patterns would likely involve the loss of methyl radicals (•CH₃) from the methoxy groups, leading to fragment ions at m/z 178, and subsequent loss of carbon monoxide (CO). The NIST WebBook provides reference mass spectral data for this compound.[4]
Synthesis Pathway and Mechanistic Considerations
While multiple synthetic routes can be envisioned, a common approach for preparing such molecules involves the dehydration of a corresponding aldoxime or the cyanation of an aryl halide. A synthesis has been reported in The Journal of Organic Chemistry in 1965.[1][3] A logical and widely practiced method starts from the readily available 2,4,6-trimethoxybenzaldehyde.
Workflow 1: Synthesis from 2,4,6-Trimethoxybenzaldehyde
Caption: Synthesis workflow from aldehyde to nitrile.
Causality Behind Experimental Choices:
-
Oxime Formation: The conversion of the aldehyde to an aldoxime is a robust and high-yielding reaction. Hydroxylamine (NH₂OH), typically from its hydrochloride salt, acts as the nucleophile. A weak base like pyridine is often used to neutralize the HCl released, driving the condensation reaction to completion.
-
Dehydration: The critical step is the elimination of water from the oxime to form the nitrile. Acetic anhydride is a common and effective dehydrating agent for this purpose. It reacts with the oxime's hydroxyl group, forming an acetate intermediate which then readily undergoes elimination. The choice of a dehydrating agent is crucial; overly harsh conditions could lead to side reactions on the electron-rich benzene ring.
Applications in Drug Development and Organic Synthesis
2,4,6-Trimethoxybenzonitrile is primarily utilized as a pharmaceutical intermediate.[1][7][8] Its value stems from the unique combination of the nitrile group and the electron-rich aromatic core.
-
Scaffold for Heterocycles: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form various nitrogen-containing heterocyclic rings (e.g., tetrazoles, triazines), which are prevalent motifs in pharmacologically active molecules.
-
Modulation of Physicochemical Properties: The three methoxy groups increase the lipophilicity of the molecule and can engage in hydrogen bonding with biological targets. In a drug candidate, such groups can fine-tune solubility, metabolic stability, and receptor binding affinity.
-
Building Block in Specialty Chemicals: Beyond pharmaceuticals, it serves as a precursor in the synthesis of agrochemicals and photoactive compounds where specific electronic properties are required.[9]
Safety, Handling, and Storage
As with any chemical reagent, proper handling is essential. 2,4,6-Trimethoxybenzonitrile is classified as an irritant.
Table 2: Hazard and Precautionary Information
| Category | Statement Code | Statement Text |
| Hazard | H315 | Causes skin irritation.[10] |
| H319 | Causes serious eye irritation.[10] | |
| H335 | May cause respiratory irritation.[10] | |
| Precautionary | P261 | Avoid breathing dust.[10] |
| P280 | Wear protective gloves/eye protection/face protection.[10] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[10] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |
Self-Validating Protocol for Safe Handling:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Standard PPE includes a lab coat, nitrile gloves, and chemical safety goggles.
-
Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
Experimental Protocol: Identity and Purity Confirmation
This protocol outlines the steps to verify the identity of a supplied sample of 2,4,6-Trimethoxybenzonitrile.
Workflow 2: Quality Control and Identity Verification
Caption: Standard workflow for sample identity verification.
Step-by-Step Methodology:
-
Documentation and Visual Inspection:
-
Melting Point Determination:
-
Rationale: The melting point is a robust indicator of purity. Impurities typically depress and broaden the melting range.
-
Procedure:
-
Load a small, dry sample into a capillary tube.
-
Place the tube in a calibrated melting point apparatus.
-
Heat at a rate of ~10-15 °C/min initially, then slow to 1-2 °C/min as you approach the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.
-
Acceptance Criterion: The measured range should fall within the reference range of 142-145 °C.[1][3] A sharp range (e.g., ≤ 2 °C) indicates high purity.
-
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Rationale: Provides a unique molecular fingerprint, confirming the presence of key functional groups.
-
Procedure (KBr Pellet Method):
-
Grind ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the fine powder to a pellet press.
-
Apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the spectrometer's sample holder.
-
Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Acceptance Criterion: The resulting spectrum must show characteristic absorption bands as described in Section 2.1, particularly the sharp C≡N stretch around 2230 cm⁻¹ and the strong C-O stretches.
-
References
- Chemical Properties of 2,4,6-Trimethoxybenzonitrile (CAS 2571-54-2). Cheméo.
- 2,4,6-trimethoxybenzonitrile - 2571-54-2, C10H11NO3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.
- 2571-54-2 | CAS D
- 2,4,6-Trimethoxybenzonitrile | 2571-54-2. ChemicalBook.
- 2,4,6-Trimethoxybenzonitrile CAS#: 2571-54-2.
- 2,4,6-Trimethoxybenzonitrile. NIST WebBook.
- 2,4,6-Trimethoxybenzonitrile | 2571-54-2. Sigma-Aldrich.
- 2571-54-2 | 2,4,6-Trimethoxybenzonitrile. ChemScene.
- 2,4,6-Trimethoxybenzonitrile, 98% 25 g | Buy Online | Thermo Scientific Chemicals. thermofisher.com.
- 2,4,6-Trimethoxybenzonitrile, 98%. Fisher Scientific.
- 2,4,6-Trimethoxybenzonitrile. MySkinRecipes.
- SAFETY D
Sources
- 1. 2571-54-2 | CAS DataBase [m.chemicalbook.com]
- 2. B23540.14 [thermofisher.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 2,4,6-Trimethoxybenzonitrile [webbook.nist.gov]
- 5. 2,4,6-Trimethoxybenzonitrile (CAS 2571-54-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. chemwhat.com [chemwhat.com]
- 7. 2,4,6-Trimethoxybenzonitrile | 2571-54-2 [chemicalbook.com]
- 8. 2,4,6-Trimethoxybenzonitrile, 98% | Fisher Scientific [fishersci.ca]
- 9. 2,4,6-Trimethoxybenzonitrile [myskinrecipes.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
